3-Methylglycidic acid 3-Methylglycidic acid
Brand Name: Vulcanchem
CAS No.: 86561-72-0
VCID: VC1851586
InChI: InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6)/t2-,3-/m1/s1
SMILES: CC1C(O1)C(=O)O
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol

3-Methylglycidic acid

CAS No.: 86561-72-0

Cat. No.: VC1851586

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

3-Methylglycidic acid - 86561-72-0

Specification

CAS No. 86561-72-0
Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
IUPAC Name (2R,3R)-3-methyloxirane-2-carboxylic acid
Standard InChI InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6)/t2-,3-/m1/s1
Standard InChI Key SEDGGCMDYFKAQN-PWNYCUMCSA-N
Isomeric SMILES C[C@@H]1[C@@H](O1)C(=O)O
SMILES CC1C(O1)C(=O)O
Canonical SMILES CC1C(O1)C(=O)O

Introduction

Chemical Structure and Properties

ParameterInformationSource
Chemical Name3-Methylglycidic acid
Synonyms(2R,3R)-3-methyloxirane-2-carboxylicacid
CAS Registry Number86561-72-0
Molecular FormulaC4H6O3 (inferred)-
Structural FeaturesEpoxide ring, carboxylic acid group, methyl substituent
Stereochemistry(2R,3R) configuration

Physical Properties

Table 2: Comparative Physical Properties of Related Glycidic Compounds

CompoundBoiling PointDensitySolubilitySource
BMK methyl glycidate73-74°C (0.2 Torr)1.168±0.06 g/cm³ (predicted)Soluble in DMF (20 mg/ml), DMSO (25 mg/ml), ethanol (20 mg/ml), PBS pH 7.2 (1 mg/ml)
3-Methylglycidic acidNot availableNot availableNot available-

Chemical Properties

Glycidic acids, including 3-Methylglycidic acid, exhibit reactivity patterns that reflect the presence of their two key functional groups: the epoxide ring and the carboxylic acid moiety. The epoxide ring is characterized by its strained three-membered structure, making it particularly susceptible to nucleophilic attack. This reactivity is often stereo- and regioselective, influenced by the substituents on the ring—in this case, the methyl group would affect the approach of nucleophiles and the resulting stereochemistry of ring-opening products. The carboxylic acid functional group can participate in typical acid-base reactions, forming salts with bases, and can be converted to various derivatives including esters, amides, and acid chlorides through established synthetic methods. The combination of these functional groups in a single molecule creates potential for cascade reactions, where one transformation triggers subsequent reactions at another site. Additionally, the specific stereochemistry indicated by the (2R,3R) designation would influence the three-dimensional interaction of this molecule with other chiral reagents or catalysts, potentially enabling stereoselective transformations that are valuable in pharmaceutical and fine chemical synthesis.

Synthesis and Preparation Methods

Table 3: Potential Synthesis Approaches for Glycidic Acids

Synthetic MethodKey ReagentsProductReference
Darzens Reactionα-halo ester, aldehyde/ketoneα,β-epoxy ester (precursor to glycidic acid)General knowledge
Related synthesis for 3-methyl glutaric acidCyanoacetamide, acetaldehyde3-methyl glutaric acid
Application AreaSpecific UseRelated CompoundsSource
Pharmaceutical DevelopmentPrecursors for drug synthesisVarious glycidic acid estersInferred
Illicit Drug ManufacturePrecursors for amphetamine-type stimulantsEsters of 3,4-MDP-2-P methyl glycidic acid
Organic SynthesisChemical intermediatesGlycidic acids generallyInferred
Fine Chemical ProductionBuilding blocks for complex moleculesSubstituted glycidic acidsInferred
CompoundToxicity DataRoute of ExposureSpeciesSource
Glycidic acid, 3-sec-butyl-3-methyl-, methyl esterLD50: 178 mg/kgIntravenousMouse
3-Methylglycidic acidNot available---

Research Findings and Current Studies

Table 6: Regulatory Actions Related to Glycidic Acid Derivatives

Compound ClassRegulatory ActionRecommending BodyBasis for ActionSource
Esters of 3,4-MDP-2-P methyl glycidic acidRecommended inclusion in Table I of 1988 ConventionInternational Narcotics Control BoardUse in illicit manufacture of amphetamine-type stimulants

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